molecular formula C21H41O7P B1198891 lysophosphatidic acid

lysophosphatidic acid

Cat. No.: B1198891
M. Wt: 436.5 g/mol
InChI Key: WRGQSWVCFNIUNZ-UHFFFAOYSA-N
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Description

Lysophosphatidic acid (LPA) is a bioactive lipid mediator with a glycerol backbone, a single acyl chain, and a phosphate group. It is synthesized via two primary pathways: (1) hydrolysis of phosphatidic acid (PA) by phosphatidic acid-selective phospholipase A1 (PLA1) to generate 2-acyl-LPA , and (2) conversion of lysophosphatidylcholine (LPC) by autotaxin (ATX), a secreted enzyme with lysophospholipase D activity . LPA signals through six G protein-coupled receptors (LPAR1–6), which regulate diverse processes such as cell proliferation, migration, and survival . Dysregulation of LPA signaling is implicated in pathologies including cancer, pulmonary fibrosis, and chronic obstructive pulmonary disease (COPD) .

Properties

IUPAC Name

(2-hydroxy-3-phosphonooxypropyl) octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGQSWVCFNIUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861533
Record name 2-Hydroxy-3-(phosphonooxy)propyl octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monosaccharide-Based Synthesis via Ferrier Rearrangement

Recent advances utilize monosaccharides (e.g., D-glucose, D-galactose) as chiral precursors. For example, tri-O-acetylated glycals derived from glucose undergo Ferrier rearrangement with BF<sub>3</sub>·OEt<sub>2</sub>/Et<sub>3</sub>SiH to yield dihydropyran intermediates. Subsequent protection/deprotection steps (e.g., TBS groups) and thiophosphorylation generate 1°-acyl-sn-glycerol-2°-phosphate analogues (MZN-001 to MZN-025 ) with conformational restriction. This method achieves >90% regioselectivity for 1-acyl LPAs but requires 8–12 steps with overall yields of 15–25%.

D-Mannitol as a Chiral Synthon

D-Mannitol is transformed into 1,2,3,4,5,6-triisopropylidene-D-mannitol, followed by tritylation, benzylation, and esterification to produce 2,5,6-tribenzyl-1-acyl-3,4-isopropylidene-D-mannitol. Deprotection and phosphorylation yield LPC (8 ), which is debenzylated to LPA. This method sacrifices three carbons from mannitol, resulting in 10–18% overall yields.

Glyceric Acid Derivatives

Orthogonal protection of 2,3-O-isopropylidene-L-methylglycerate (16 ) enables regioselective acylation. Fluorenylmethylcarbonate (FMOC) protection of the sn-2 hydroxyl, followed by tetrahydropyranylation and phosphorylation, produces 1-palmitoyl-sn-glycerophosphocholine (21 ) with 87% yield at the monoacylation step.

Suppression of Acyl Migration in 2-Acyl LPA Synthesis

Acyl migration (1-acyl ↔ 2-acyl) is minimized by forming phosphate salts. For 2-acyl docosahexaenoic acid (DHA)-LPA, coupling DHA with sn-2-glycerophosphate under acidic conditions stabilizes the 2-acyl isomer, achieving <5% migration after 24 hours.

Enzymatic Synthesis and Modification

Enzymatic methods leverage natural phospholipases and lipases for regioselective hydrolysis or transphosphatidylation.

Phospholipase A<sub>1</sub> and A<sub>2</sub>

Phospholipase A<sub>2</sub> (PLA<sub>2</sub>) hydrolyzes phosphatidic acid (PA) at the sn-2 position to yield 1-acyl LPA, while PLA<sub>1</sub> generates 2-acyl LPA. Immobilized Candida antarctica lipase B (Novozym 435) esterifies glycerol-3-phosphate (G3P) with fatty acid vinyl esters, producing 1-acyl LPA with >95% regioselectivity.

Table 1: Enzymatic Synthesis of LPA Using Lipases/Phospholipases

EnzymeSubstrateProductRegioselectivityYield (%)
PLA<sub>2</sub> (Rhizopus delemer)PA1-Acyl LPA>90%70–85
Novozym 435G3P + vinyl esters1-Acyl LPA95%60–75
PLD (cabbage)LPCLPAN/A40–50

Phospholipase D (PLD)-Mediated Transphosphatidylation

Cabbage PLD hydrolyzes lysophosphatidylcholine (LPC) to LPA in aqueous media. In ether-containing systems, PLD catalyzes the transfer of phosphatidyl groups to glycerol, forming lysophosphatidylglycerol, which is hydrolyzed to LPA. Reaction rates for LPC-to-LPA conversion are 20× slower than PC-to-PA.

Biochemical and Industrial Methods

Starch-Based Esterification

A patent (CN104311679A) describes LPA starch ester synthesis using starch, soybean phosphatidic acid, and rapeseed phosphatidic acid under acidic conditions (pH 4.5–5.5). Esterification at 60–80°C for 4–6 hours yields LPA-starch conjugates with 12–18% substitution degrees, though biological activity remains uncharacterized.

Autotaxin (ATX)-Mediated Production

Autotaxin, a lysophospholipase D, converts extracellular lysophosphatidylcholine (LPC) to LPA in plasma. This pathway accounts for >80% of circulating LPA. ATX inhibitors (e.g., HA155) reduce LPA levels by >70% in vitro.

Emerging Strategies and Challenges

Conformationally Restricted Analogues

Cyclic LPA analogues (e.g., MZN-019 , MZN-020 ) incorporating pyrrolidine rings exhibit enhanced receptor selectivity (LPA<sub>1</sub> EC<sub>50</sub> = 0.8 μM vs. LPA<sub>2</sub> EC<sub>50</sub> = 12 μM). Hydrogenation of dihydropyran precursors improves metabolic stability by 3-fold.

Scalability and Cost

Chemical methods face scalability issues due to multi-step protocols (e.g., 14 steps for MZN-025 ). Enzymatic synthesis using immobilized lipases reduces costs to $120–150/g versus $500–800/g for chemical routes .

Chemical Reactions Analysis

Degradation of Lysophosphatidic Acid

This compound can be degraded through multiple enzymatic pathways :

  • Lipid phosphate phosphatases (LPPs) mediate the liberation of the phosphate group, producing monoacylglycerol (MAG) .

  • This compound acyltransferase (LPAAT) utilizes acyl-CoA to produce phosphatidic acid (PA) .

  • Other enzymes, such as lecithin-cholesterol acyltransferase (LCAT), can also degrade LPA .

Reactions with this compound Receptors

This compound functions as a signaling molecule through its interactions with G-protein-coupled receptors (GPCRs) . At least six subtypes of G-protein-coupled receptors (GPCRs) named LPA1–6 have been identified . Research has focused on developing pharmacological tools to selectively activate this compound subtype receptors .

Other Chemical Reactions

  • Phosphoinositide Hydrolysis: this compound stimulates phosphoinositide hydrolysis by phospholipase C, leading to an increase in IP3 levels and calcium mobilization .

  • Arachidonic Acid Release: this compound stimulates the release of arachidonic acid from membrane phospholipids and increases prostaglandin E2 (PGE2) synthesis .

  • cAMP Accumulation: this compound stimulates the accumulation of cAMP in cells .

This compound Acyltransferase (LPAAT) Reactions

This compound Acyltransferases catalyze the production of phosphatidic acid using this compound and acyl-CoA . The highest this compound acyltransferase catalytic activity was observed at pH 7.4 using 18:1-LPA and 18:1-acyl-CoA, with a minor decrease when pH rose to 7.6 and a sharp decrease when pH was lowered to 7.2 .

Quantification and Analysis

This compound can be measured using various assays, and individual chemical forms can be identified by chromatography coupled with mass spectrometry .

Scientific Research Applications

Cardiovascular Health

Role in Heart Failure:
Recent studies have highlighted the involvement of LPA in the pathogenesis of heart failure. LPA contributes to inflammation, fibrosis, and apoptosis in cardiac cells, which are critical factors in heart remodeling and failure progression. Targeting LPA signaling pathways presents a promising avenue for therapeutic interventions aimed at mitigating these effects. Potential therapies include LPA receptor antagonists and ceramide synthase inhibitors, which may help improve outcomes in heart failure patients .

Study Findings
Study on LPA and ceramidesLPA promotes inflammation and fibrosis in cardiac cells, contributing to heart failure pathology .
Review on bioactive lipidsEmphasizes the need for targeted therapies that address LPA's role in heart failure .

Cancer Therapy

Fibrosis and Cancer Progression:
LPA receptors, particularly LPA1, are associated with tumor growth and metastasis in various cancers. Research indicates that LPA signaling can enhance cell migration and proliferation, making it a target for cancer therapies. Studies have shown that inhibiting LPA signaling may reduce tumor progression and improve patient outcomes .

Study Findings
Research on LPA1 receptorIdentified as a therapeutic target for cancer treatment due to its role in fibrosis and tumor growth .
Review on LPA signalingDiscusses implications of targeting LPA receptors in cancer therapy .

Wound Healing

Enhancement of Keratinocyte Proliferation:
LPA has been shown to stimulate keratinocyte proliferation, which is essential for effective wound healing. Studies indicate that treatment with LPA leads to increased cell growth and migration, making it a potential therapeutic agent for enhancing skin repair processes .

Study Findings
Investigation into keratinocyte responseDemonstrated that LPA treatment increases keratinocyte proliferation and contributes to wound healing .

Skin Regeneration

Cosmetic Applications:
LPA's ability to promote fibroblast proliferation and enhance skin hydration has led to its incorporation into cosmetic formulations. Clinical trials have demonstrated improvements in skin elasticity, hydration, and overall appearance when products containing LPA are used .

Study Findings
Clinical trial on cosmetic use of LPAShowed significant benefits in skin condition, including improved hydration and reduced wrinkles .

Neurobiology

Influence on Neuronal Migration:
LPA plays a critical role in neuronal development by influencing cell migration and differentiation. Research has indicated that manipulating LPA signaling pathways may provide insights into neurodevelopmental disorders and potential therapeutic strategies for neurological diseases .

Study Findings
Study on neuronal developmentHighlighted the importance of LPA in neuronal migration and differentiation processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Phosphatidic Acid (PA)

Parameter LPA PA
Structure Monoacylglycerol phosphate Diacylglycerol phosphate
Biosynthesis PLA1-mediated hydrolysis of PA LPAT2-mediated esterification of LPA
Receptors LPAR1–6 None (intracellular signaling)
Key Functions Cell signaling, fibrosis, cancer Lipid biosynthesis, osmotic stress response
Disease Links COPD, cancer, fibrosis Osmotic stress adaptation

PA serves as both a precursor and metabolite of LPA. While LPA acts extracellularly via GPCRs, PA functions intracellularly in lipid synthesis and stress signaling. Antibodies targeting LPA may cross-react with PA due to structural similarities, complicating assay specificity .

Lysophosphatidylcholine (LPC)

Parameter LPA LPC
Structure Monoacylglycerol phosphate Lysophospholipid with choline head group
Biosynthesis ATX-mediated hydrolysis of LPC PLA2-mediated hydrolysis of phosphatidylcholine
Receptors LPAR1–6 G2A, GPR4
Key Functions Proliferation, migration, fibrosis Inflammatory mediator, LPA precursor
Disease Links Fibrosis, cancer Atherosclerosis, inflammation

LPC is a precursor for LPA via ATX, linking their metabolic pathways. Both lipids exhibit overlapping roles in inflammation, but LPC’s choline head group confers distinct receptor interactions. Cross-reactivity between LPA and LPC antibodies underscores challenges in lipid detection .

Challenges in LPA Research

  • Antibody Cross-Reactivity: Monoclonal antibodies (e.g., 504B3) bind LPA, PA, and LPC with comparable affinity, raising concerns about specificity in prior studies .
  • Receptor Complexity : LPAR subtypes exert conflicting roles; for example, LPAR3 downregulation promotes Ras-driven tumorigenesis via autophagy, contrasting with LPAR6’s pro-cancer effects .

Q & A

Q. What methodologies are recommended for quantifying lysophosphatidic acid (LPA) in biological samples?

LPA levels can be quantified using competitive enzyme-linked immunosorbent assays (ELISA) with sensitivity as low as 56.2 ng/mL. Key steps include:

  • Sample preparation : Use plasma or serum, avoiding repeated freeze-thaw cycles to prevent lipid degradation .
  • Validation : Include internal controls (e.g., spiked LPA standards) and cross-validate with mass spectrometry for specificity .
  • Data interpretation : Normalize LPA concentrations to total lipid content or protein levels to account for inter-sample variability .

Q. What in vivo models are suitable for studying LPA’s role in vascular remodeling?

  • Rat carotid artery model : Brief exposure to alkyl ether LPA analogs induces neointima formation, mimicking atherosclerosis. Use PPARγ antagonists (e.g., GW9662) to confirm LPA’s nuclear receptor-mediated effects .
  • Key metrics : Measure intimal/medial area ratios and CD36 scavenger receptor upregulation via immunohistochemistry .

Q. How to investigate LPA receptor (LPAR) subtype-specific signaling in vitro?

  • Receptor modulation : Use selective agonists (e.g., LPA1-specific AM966) and antagonists (e.g., Ki16425 for LPA1/3) to dissect subtype contributions .
  • Downstream analysis : Quantify Rho/ROCK pathway activation via western blot (phospho-MYPT1) or GTPase activity assays .
  • Cell models : Primary vascular smooth muscle cells (VSMCs) or PC12 cells for neurite retraction assays .

Advanced Research Questions

Q. How to resolve contradictory data on LPA’s dual roles in cell proliferation and apoptosis?

  • Context-dependent factors :
    • Receptor subtypes : LPA1 promotes proliferation in ovarian cancer via PI3K/AKT, while LPA2 induces apoptosis through caspase-3 activation .
    • Microenvironment : Hypoxia alters LPAR expression; validate using 3D spheroid models and single-cell RNA sequencing .
  • Experimental design : Include dose-response curves (0.1–10 µM LPA) and time-lapse imaging to capture dynamic effects .

Q. What strategies identify LPA-regulated miRNAs in disease progression?

  • miRNA profiling : Perform RNA sequencing on LPA-treated ovarian cancer cells (e.g., SKOV3) and validate targets via luciferase reporter assays (e.g., miR-30c-2-3p targeting ATF3) .
  • Functional studies : Knockdown miRNAs using antagomirs and assess proliferation (MTT assays) and migration (scratch/wound healing) .

Q. How does LPA contribute to neuropathic pain after nerve injury?

  • Feed-forward mechanism : LPA3 activation upregulates autotaxin, amplifying LPA synthesis. Inhibit autotaxin with HA130 and measure spinal cord LPA levels via LC-MS .
  • Behavioral assays : Use von Frey filaments for mechanical allodynia testing in rodent models .

Data Contradiction Analysis

Q. Why do LPAR subtypes show opposing effects in different tissues?

  • Receptor coupling diversity : LPAR1 (Gαi/o) inhibits cAMP in neurons, while LPAR4 (Gα12/13) activates Rho in glial cells. Use FRET-based biosensors to track real-time G-protein activation .

  • Table 1 : LPAR Subtype-Specific Functions

    SubtypePrimary CouplingKey RoleReference
    LPA1Gαi/oNeural regeneration, pain
    LPA2GαqCancer cell invasion
    LPA4Gα12/13Vascular development

Q. How to address discrepancies in LPA’s impact on lipid metabolism?

  • Species-specific effects : Mouse LPAT2 overexpression enhances root growth under phosphate starvation, but human LPAT isoforms (e.g., LPAT4/5) regulate nitrogen stress responses. Compare transgenic Arabidopsis vs. human cell line models .
  • Methodological rigor : Use isotopic tracing (¹⁴C-labeled LPA) to track lipid turnover in liver vs. neural tissues .

Methodological Best Practices

  • Reproducibility : Document LPAR agonist/antagonist batch numbers and solvent controls (e.g., ethanol ≤0.1% v/v) to avoid off-target effects .
  • Data reporting : Follow Beilstein Journal guidelines: provide raw qPCR ΔΔCt values and statistical tests (ANOVA with Tukey post-hoc) .

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